4-(4-Benzylpiperazin-1-yl)benzonitrile

説明

Synthesis Analysis

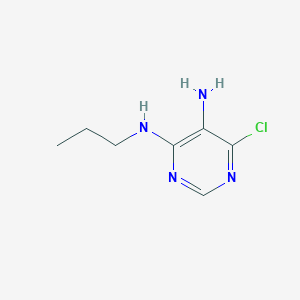

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “4-(4-Benzylpiperazin-1-yl)benzonitrile” is characterized by a benzylpiperazine group attached to a benzonitrile group. The exact mass of the molecule is 277.15800 .科学的研究の応用

Antiviral Potential

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a compound related to 4-(4-Benzylpiperazin-1-yl)benzonitrile, has been identified as a modest Hepatitis C Virus (HCV) inhibitor. Chemical optimization led to the development of compounds with significantly increased antiviral activity against HCV. For instance, L0909, a derivative, showcased potent inhibition of HCV replication by acting on the HCV entry stage, demonstrating long-lasting effects, oral availability, and low toxicity in vivo, making it a promising candidate for HCV therapy (Jiang et al., 2020).

Antimycobacterial Activity

The synthesis of benzonitrile/nicotinonitrile based s-triazines, achieved through efficient palladium-catalyzed C-C Suzuki coupling, has led to compounds with profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of such compounds, derived from 4-(4-Benzylpiperazin-1-yl)benzonitrile, as starting points for developing new treatments against M. tuberculosis H37Rv (Patel, Chikhalia, & Kumari, 2014).

Enzyme Inhibition

A series of compounds, including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones, have been tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited potent inhibitory activity, with one showing an IC50 value of 0.54 nM on MAGL, highlighting the potential of 4-(4-Benzylpiperazin-1-yl)benzonitrile derivatives in developing selective inhibitors for these enzymes (Morera et al., 2012).

Analgesic and Anti-inflammatory Activities

Research on the derivatives of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ones has indicated their potential for anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. These findings underscore the versatility of 4-(4-Benzylpiperazin-1-yl)benzonitrile as a precursor for developing compounds with significant pharmacological properties (Gevorgyan et al., 2017).

Antibacterial and Antifungal Activities

Compounds synthesized from 4-(4-Benzylpiperazin-1-yl)benzonitrile have shown significant antibacterial and antifungal activities. The structures of these compounds, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, along with their antimicrobial efficacy, provide a foundation for further exploration in the development of new antimicrobial agents (Mandala et al., 2013).

特性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJKANMUMBXTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429034 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)benzonitrile | |

CAS RN |

90905-00-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

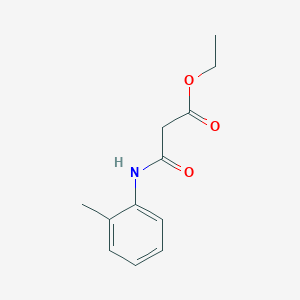

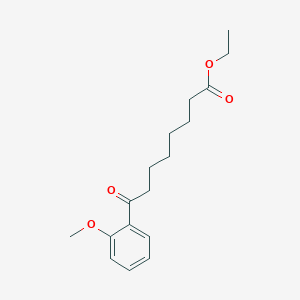

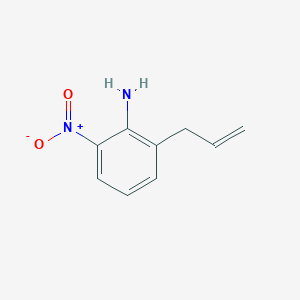

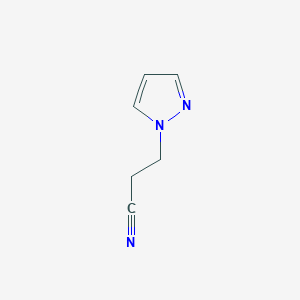

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)